

# Application Notes & Protocols: Maltose as a Versatile Excipient in Pharmaceutical Formulation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Maltose**

Cat. No.: **B056501**

[Get Quote](#)

## Abstract

**Maltose**, a disaccharide composed of two  $\alpha$ -D-glucose units, is an increasingly vital excipient in the pharmaceutical industry.<sup>[1]</sup> Its unique physicochemical properties, including high solubility, low hygroscopicity, and excellent cryoprotectant capabilities, make it a highly versatile component in a wide array of dosage forms.<sup>[2][3]</sup> This guide provides an in-depth exploration of **maltose**'s applications, from stabilizing complex biologics and enhancing the integrity of lyophilized products to its function as a binder and diluent in oral solid dosage forms.<sup>[4][5]</sup> Detailed protocols for formulation development and quality control are provided to equip researchers and drug development professionals with the practical knowledge to effectively leverage **maltose** in their work.

## Introduction: The Scientific Merit of Maltose

**Maltose** (4-O- $\alpha$ -D-Glucopyranosyl-D-glucose) is a reducing disaccharide produced by the enzymatic hydrolysis of starch.<sup>[2][3]</sup> While historically known for its role as a sweetener and nutrient, its value in pharmaceutical formulation is predicated on a distinct set of functional properties that address critical challenges in drug stability, manufacturability, and delivery.<sup>[1][6]</sup>

Unlike sucrose, **maltose** is metabolized with minimal insulin requirement, which can be advantageous for parenteral formulations intended for diabetic patients.<sup>[7][8]</sup> Its chemical structure, featuring an  $\alpha$ -1,4 glycosidic bond between two glucose molecules, provides a

balance of stability and reactivity that is key to its function.<sup>[8]</sup> High-purity, low-endotoxin grades of **maltose** are available, making it suitable for the most sensitive applications, including injectable and biologic formulations.<sup>[2][7]</sup>

Caption: A simplified representation of the **maltose** molecule.

## Physicochemical Properties for Formulation

The selection of an excipient is dictated by its physical and chemical properties. **Maltose** presents a favorable profile for a variety of pharmaceutical processes.

| Property          | Value / Description                                                                           | Significance in Formulation                                                                            | Source(s) |
|-------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Chemical Formula  | <chem>C12H22O11·H2O</chem><br>(Monohydrate)                                                   | Defines the basic molecular identity and stoichiometry.                                                | [2]       |
| Molecular Weight  | 360.31 g/mol<br>(Monohydrate)                                                                 | Crucial for calculating molar concentrations in formulations.                                          | [1][5]    |
| Appearance        | White, odorless, crystalline powder                                                           | Ensures inertness in terms of color and odor of the final product.                                     | [5][6]    |
| Melting Point     | ~102-103 °C<br>(Monohydrate)                                                                  | Relevant for thermal processes like hot-melt extrusion, though less common.                            | [3][9]    |
| Solubility        | Highly soluble in water (61.9 g/100 g H <sub>2</sub> O at 20°C); slightly soluble in ethanol. | Excellent solubility allows for high concentration in aqueous parenteral and lyophilized formulations. | [2][3][6] |
| Hygroscopicity    | Non-hygroscopic                                                                               | Provides stability to solid dosage forms by minimizing moisture uptake.                                | [3]       |
| Sweetness         | Milder sweetness compared to sucrose                                                          | Acts as a palatable sweetening agent in oral liquids and chewable tablets.                             | [4][6]    |
| Regulatory Status | Included in the FDA Inactive Ingredients Guide (oral solutions);                              | Established history of use and regulatory acceptance simplifies                                        | [3]       |

used in parenteral products. the development pathway.

---

## Core Applications in Drug Formulation

**Maltose**'s utility spans multiple dosage forms, where it serves distinct and critical functions.

### Stabilization of Biologics and Proteins

Biotherapeutics like monoclonal antibodies (mAbs) and fusion proteins are susceptible to aggregation and degradation. **Maltose** acts as a highly effective stabilizer in both liquid and solid (lyophilized) states.[5][8]

- Mechanism of Action: In aqueous solutions, **maltose** is preferentially excluded from the protein surface, promoting protein hydration and stabilizing its native conformation. During drying processes like lyophilization, **maltose** forms a rigid, amorphous glassy matrix (vitrification) that immobilizes the protein, preventing unfolding.[10] It also replaces the water shell around the protein (water replacement hypothesis), maintaining structural integrity.[11][12]
- Application: It is commonly used to stabilize intravenous immunoglobulin (IVIG) infusions and other protein-based therapies.[4][8]



[Click to download full resolution via product page](#)

Caption: **Maltose** replaces the hydration shell, preventing protein aggregation.

## Lyophilized (Freeze-Dried) Formulations

Lyophilization is a common technique to improve the long-term stability of sensitive drugs. **Maltose** serves as a premier lyoprotectant and bulking agent.

- As a Lyoprotectant: It protects proteins and liposomes from the stresses of freezing and drying, preventing loss of activity and aggregation.[11][13] Studies have shown that **maltose** can effectively prevent the fusion of liposomes during lyophilization and maintain particle size upon reconstitution.[13]
- As a Bulking Agent: It provides structure and mass to the lyophilized cake, ensuring an elegant appearance and preventing vial collapse.[5] The resulting amorphous cake facilitates rapid and complete reconstitution.

## Oral Solid Dosage (OSD) Forms

In tablets and capsules, **maltose** is valued for its properties as a diluent and binder.[5][6]

- Functionality: Spray-dried crystalline **maltose** exhibits good flowability and high compressibility, making it suitable for direct compression tableting.[3] It acts as a filler to provide bulk to the formulation and as a binder to ensure proper tablet hardness and integrity.[5][6] Its non-hygroscopic nature is a significant advantage, protecting moisture-sensitive active pharmaceutical ingredients (APIs).[3]

## Parenteral (Injectable) Formulations

For injectable drugs, especially intravenous fluids, pharmaceutical-grade **maltose** with low endotoxin levels is used as an energy source and a tonicity-adjusting agent.[2][7] Its low osmolality makes it a suitable option for maintaining isotonicity, which is critical for patient comfort and safety.[5]

## Experimental Protocols & Methodologies

### Protocol 1: Formulation of a Lyophilized Monoclonal Antibody (mAb)

This protocol outlines the development of a stable, lyophilized formulation for a model mAb using **maltose** as the primary stabilizer.

Objective: To prepare a lyophilized mAb formulation with >95% recovery of monomeric protein post-reconstitution.

Materials:

- Model mAb stock solution (e.g., 50 mg/mL)
- High-purity, low-endotoxin (HPLC) **Maltose** Monohydrate
- Histidine buffer (10 mM, pH 6.0)
- Polysorbate 20
- Water for Injection (WFI)
- Lyophilization vials and stoppers

- Analytical equipment: SEC-HPLC, DSC, Karl Fischer titrator

#### Methodology:

- Buffer Preparation: Prepare a 10 mM histidine buffer solution with WFI and adjust the pH to 6.0.
- Formulation Compounding:
  - To the histidine buffer, add Polysorbate 20 to a final concentration of 0.02% (w/v) and mix gently.
  - Dissolve **maltose** monohydrate in the buffer to achieve a final concentration of 9% (w/v). This concentration is chosen to ensure the formation of a stable glassy matrix upon freezing.
  - Add the mAb stock solution to the buffered excipient solution to reach a final protein concentration of 10 mg/mL. Mix gently to avoid denaturation.
- Sterile Filtration & Filling: Filter the final formulation through a 0.22  $\mu\text{m}$  sterile filter. Aseptically fill 1.1 mL of the solution into 3 mL lyophilization vials. Partially insert sterile stoppers.
- Lyophilization Cycle:
  - Freezing: Load vials onto pre-cooled shelves at 5°C. Ramp down the shelf temperature to -45°C at a rate of 1°C/min. Hold for at least 3 hours to ensure complete solidification.
  - Primary Drying (Sublimation): Set the shelf temperature to -25°C and reduce the chamber pressure to 100 mTorr. Hold for approximately 48-60 hours, or until thermocouple readings indicate the product temperature has risen to the shelf temperature.
  - Secondary Drying (Desorption): Ramp the shelf temperature to 25°C at 0.2°C/min. Maintain the pressure at 100 mTorr. Hold for an additional 12-16 hours to remove residual bound water.

- Stoppering and Capping: Backfill the chamber with sterile nitrogen to atmospheric pressure and fully stopper the vials. Remove vials and secure with aluminum caps.



[Click to download full resolution via product page](#)

Caption: A typical workflow for creating a lyophilized drug product.

Post-Lyophilization Analysis:

- Visual Inspection: Check for an elegant, uniform cake structure.
- Reconstitution Time: Measure the time for the cake to fully dissolve in WFI.
- Residual Moisture: Determine water content using Karl Fischer titration (target: <1%).
- Protein Integrity: Analyze the reconstituted product using SEC-HPLC to quantify monomer percentage and detect aggregates.

## Protocol 2: Quality Control and Assay of Maltose

This protocol describes the identification and quantification of **maltose** in a raw material or formulation, based on the United States Pharmacopeia (USP) methodology.[\[14\]](#)[\[15\]](#)

Objective: To verify the identity and purity of **maltose** using High-Performance Liquid Chromatography (HPLC).

### Materials:

- **Maltose** sample
- USP **Maltose** Monohydrate Reference Standard (RS)
- Maltotriose and Glucose standards (for resolution solution)
- HPLC grade water
- HPLC system with a Refractive Index (RI) detector
- L58 column packing (e.g., Shodex SUGAR KS-801)[\[16\]](#)

### Methodology:

- Chromatographic Conditions:
  - Column: L58 packing, 7.8-mm × 30-cm (or similar)[\[15\]](#)
  - Mobile Phase: Degassed, HPLC-grade water[\[15\]](#)

- Flow Rate: ~0.35 mL/min (adjust to meet system suitability)[15]
- Column Temperature: 80°C[16]
- Detector: Refractive Index (RI), maintained at 40°C[16]
- Injection Volume: 20 µL[16]
- Solution Preparation:
  - Resolution Solution: Prepare a solution containing ~10 mg/mL each of maltotriose, **maltose**, and glucose in water. This solution is critical for ensuring the column can separate **maltose** from related impurities.[15]
  - Standard Preparation: Accurately weigh and dissolve USP **Maltose** Monohydrate RS in water to obtain a concentration of ~10 mg/mL (calculated on an anhydrous basis).[15]
  - Assay (Sample) Preparation: Accurately weigh and dissolve the **maltose** sample in water to a final concentration of ~10 mg/mL.[15]
- System Suitability:
  - Inject the Resolution Solution. The resolution between the maltotriose and **maltose** peaks must be not less than 1.6.[14][15]
  - Inject the Standard Preparation in replicate (e.g., 5 times). The relative standard deviation (RSD) of the **maltose** peak area must be not more than 2.0%. [14][15]
- Procedure:
  - Separately inject the Standard Preparation and the Assay Preparation.
  - Record the chromatograms and measure the peak area response for **maltose**.
  - Identification: The retention time of the major peak in the Assay Preparation must correspond to that of the Standard Preparation.[15]

- Assay Calculation: Calculate the percentage of **maltose** in the sample on an anhydrous basis using the peak responses from the standard and sample injections.[15]

## Safety and Regulatory Considerations

**Maltose** is generally recognized as safe (GRAS) and has a long history of use in food and pharmaceutical products.[3] However, in parenteral applications, particularly with IVIG preparations, high doses of **maltose** have been associated with osmotic nephropathy, a form of acute renal failure, especially in patients with pre-existing renal impairment.[17][18] This is a class effect for sugar stabilizers, and careful patient monitoring is advised.[18] Formulators must always use pharmaceutical-grade **maltose** that complies with pharmacopeial monographs (e.g., USP, JP) to ensure purity and low endotoxin levels.[2][7]

## Conclusion

**Maltose** is a multifunctional excipient that offers significant advantages in modern drug formulation. Its effectiveness as a stabilizer for sensitive biologics, a lyoprotectant in freeze-dried products, and a compressible diluent in oral solids makes it an invaluable tool for pharmaceutical scientists.[4][5][11] By understanding its properties and applying scientifically sound protocols, researchers can harness the full potential of **maltose** to develop stable, effective, and safe medicinal products.

## References

- Understanding **Maltose** Monohydrate: Properties, Applications, and Sourcing. (n.d.). CordenPharma.
- **Maltose**: Stabilize Intravenous IG Infusions. (n.d.). Outsourced Pharma.
- Chemistry **Maltose**. (n.d.). SATHEE.
- Analysis of **Maltose** According to USP Method (KS-801). (n.d.). Shodex HPLC Columns.
- **Maltose**. (n.d.). Pharmaceutical Press.
- Introduction To **Maltose**-Structure-properties-applications-Benefits-Drawbacks. (2022, August 6). Chemistry Learner.
- Rational Selection of Sugars for Biotherapeutic Stabilization: A Practitioner's Perspective. (2018, October 15). BioProcess International.
- **Maltose**/Sucrose/ D-Glucose. (n.d.). R-Biopharm.
- Analysis of **Maltose** According to USP-NF Method (KS-801). (n.d.). Shodex HPLC Columns.
- Effects of **Maltose** on the Stability of Freeze-Dried Liposomes. (2025, August 5). ResearchGate.

- Maltodextrins as lyoprotectants in the lyophilization of a model protein, LDH. (1996, January). PubMed.
- Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage. (2007). PubMed.
- Understanding Lyophilization Formulation Development. (n.d.). Pharmaceutical Technology.
- **Maltose** | C12H22O11. (n.d.). PubChem.
- **Maltose**-mediated long-term stabilization of freeze- and spray- dried forms of bovine and porcine hemoglobin. (2019, January). ResearchGate.
- **Maltose** Analysis Service. (n.d.). CD BioGlyco.
- Method for manufacturing **maltose**-rich products. (2006, April 20). Google Patents.
- Osmotic nephropathy resulting from **maltose**-based intravenous immunoglobulin therapy. (2005). PubMed.
- **Maltose**. (n.d.). USP-NF.
- Use of orally administered anhydrous crystalline **maltose** for relief of dry mouth. (2002). PubMed.
- Contribution of stabilizing agents present in intravenous immunoglobulin preparations to modulation of mononuclear cell proliferation in vitro. (1995, March). PubMed.
- An optimized protocol for the production of high purity **maltose**. (1992, July). PubMed.
- Acute Renal Failure Following use of Glycine- and **Maltose**-stabilized IVIG Preparations. (2025, December 1). ResearchGate.
- The pharmaceutical composition as solid dosage form of oral administration. (n.d.). Google Patents.
- oral solid dosage. (n.d.). Ashland.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Introduction To Maltose-Structure-properties-applications-Benefits-Drawbacks [themasterchemistry.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. phexcom.com [phexcom.com]
- 4. nbino.com [nbino.com]

- 5. nbinno.com [nbinno.com]
- 6. SATHEE: Chemistry Maltose [sathee.iitk.ac.in]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Maltose: Stabilize Intravenous IG Infusions [outsourcedpharma.com]
- 9. Maltose | C12H22O11 | CID 439186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. Maltodextrins as lyoprotectants in the lyophilization of a model protein, LDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shodexhplc.com [shodexhplc.com]
- 15. Maltose [drugfuture.com]
- 16. shodex.com [shodex.com]
- 17. Osmotic nephropathy resulting from maltose-based intravenous immunoglobulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Maltose as a Versatile Excipient in Pharmaceutical Formulation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056501#maltose-as-a-pharmaceutical-excipient-in-drug-formulation>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)